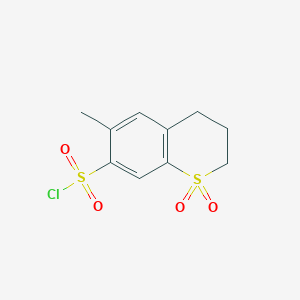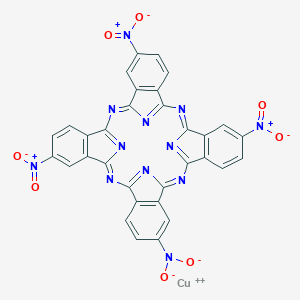
Diclometide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diclometide is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It is also known as diclofenac sodium and is commonly used for the treatment of arthritis, migraine headaches, and menstrual cramps. Diclometide is a potent inhibitor of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Wirkmechanismus
Diclometide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting COX, diclometide reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Biochemical and Physiological Effects
Diclometide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. Diclometide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, diclometide has been shown to increase the production of nitric oxide (NO), which has anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diclometide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also well-characterized and has been extensively studied, making it a reliable tool for investigating the mechanisms of inflammation and pain. However, diclometide also has some limitations. It has been shown to have some toxic effects on certain cell types, and its effects may vary depending on the specific cell type and experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on diclometide. One area of interest is the potential use of diclometide in the treatment of cancer. Further studies are needed to investigate the mechanisms by which diclometide inhibits cancer cell growth and to determine its effectiveness in vivo. Another area of interest is the potential use of diclometide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Diclometide has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential therapeutic use in vivo. Finally, there is a need for further studies to investigate the potential toxic effects of diclometide on different cell types and to determine the optimal experimental conditions for its use in lab experiments.
Synthesemethoden
Diclometide is synthesized by the reaction of 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid with sodium hydroxide to form the sodium salt of diclofenac. The reaction is carried out in a solvent such as water or ethanol and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diclometide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclometide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
17243-49-1 |
|---|---|
Produktname |
Diclometide |
Molekularformel |
C14H20Cl2N2O2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-4-18(5-2)7-6-17-14(19)11-8-10(15)9-12(16)13(11)20-3/h8-9H,4-7H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
KJBUBVMOTCYBPX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




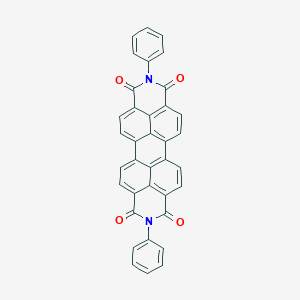

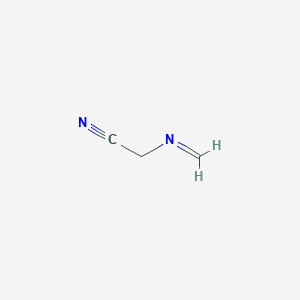

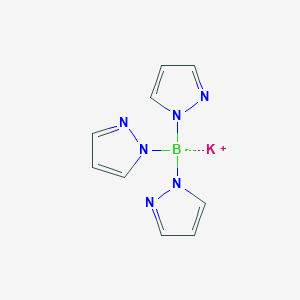



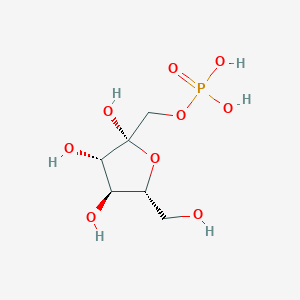
![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
